molecular formula C12H14F3N3O B486194 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol CAS No. 801228-17-1

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol

Cat. No.: B486194
CAS No.: 801228-17-1
M. Wt: 273.25g/mol
InChI Key: YZDOPYVGAQAWIW-UHFFFAOYSA-N
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Description

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol is a useful research compound. Its molecular formula is C12H14F3N3O and its molecular weight is 273.25g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol and its derivatives have been explored for their antimicrobial properties. A study on the synthesis and in vitro analysis of novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as plant-pathogenic fungi. These compounds showed superior activity in some cases compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar, Ramu, Reddy, & Shaik, 2008). Another study synthesized novel benzimidazole derivatives that exhibited broad-spectrum antibacterial and antifungal properties, with some compounds displaying significant activity against human pathogenic microorganisms (Krishnanjaneyulu, Saravanan, Vamsi, Supriya, Bhavana, & Kumar, 2014).

Synthesis and Modification Techniques

Research into the modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents has led to the development of compounds with moderate tuberculostatic activity. The process involves alkylation and deacylation reactions to produce derivatives like 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butan-1-ol, which exhibits moderate tuberculostatic activity (Shchegol'kov, Ivanova, Burgart, Saloutin, & Chupakhin, 2013).

Potential Anticancer Activity

Several studies have investigated the anticancer potential of benzimidazole derivatives. For instance, benzimidazole-based Schiff base copper(II) complexes have shown substantial in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers. Complexes exhibit significant inhibitory effects on cancer cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS) (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

Synthesis of Radiotracers

Research into the automated radiosynthesis of radiotracers containing the 3-fluoro-2-hydroxypropyl moiety, like [18F]FMISO and [18F]PM-PBB3, demonstrates the application of benzimidazole derivatives in clinical imaging. These tracers are used for imaging hypoxia and tau pathology, respectively, in clinical settings, showcasing the relevance of this compound derivatives in the development of diagnostic tools (Ohkubo, Kurihara, Ogawa, Nengaki, Fujinaga, Mori, Kumata, Hanyu, Furutsuka, Hashimoto, Kawamura, & Zhang, 2021).

Properties

IUPAC Name

1-(methylamino)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-16-6-8(19)7-18-10-5-3-2-4-9(10)17-11(18)12(13,14)15/h2-5,8,16,19H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDOPYVGAQAWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1C2=CC=CC=C2N=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153273
Record name α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801228-17-1
Record name α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801228-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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